molecular formula C11H15ClFNO B2803218 (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride CAS No. 1193388-29-2

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride

Cat. No.: B2803218
CAS No.: 1193388-29-2
M. Wt: 231.7
InChI Key: XSDQIOGIBPRABZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with oxirane in the presence of a suitable catalyst to form the intermediate (4-fluorophenyl)(oxiran-2-yl)methanol. This intermediate is then reacted with ammonia to yield (4-fluorophenyl)(oxolan-2-yl)methanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include (4-fluorophenyl)(oxolan-2-yl)methanol, (4-fluorophenyl)(oxolan-2-yl)methanone, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluorine atom can enhance binding affinity and specificity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the oxolan-2-yl group and the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

(4-fluorophenyl)-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h3-6,10-11H,1-2,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDQIOGIBPRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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